molecular formula C11H13BrO3 B8154149 Methyl[3-(2-bromoethoxy)phenyl]acetate

Methyl[3-(2-bromoethoxy)phenyl]acetate

Cat. No.: B8154149
M. Wt: 273.12 g/mol
InChI Key: NXVRDMADHUMBPI-UHFFFAOYSA-N
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Description

Methyl[3-(2-bromoethoxy)phenyl]acetate is an organobromine compound characterized by a phenylacetate core substituted with a 2-bromoethoxy group at the 3-position of the aromatic ring. Its structure combines an ester moiety (methyl acetate) and a bromoethoxy side chain, making it a versatile intermediate in organic synthesis. The bromine atom serves as a reactive site for nucleophilic substitution or cross-coupling reactions, while the ethoxy linker enhances solubility and modulates steric effects. This compound is particularly relevant in pharmaceutical synthesis, where it may act as a precursor for PROTACs (Proteolysis Targeting Chimeras) or other bioactive molecules .

Properties

IUPAC Name

methyl 2-[3-(2-bromoethoxy)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-14-11(13)8-9-3-2-4-10(7-9)15-6-5-12/h2-4,7H,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVRDMADHUMBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl[3-(2-bromoethoxy)phenyl]acetate typically begins with commercially available starting materials such as 3-hydroxyphenylacetic acid and 2-bromoethanol.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl[3-(2-bromoethoxy)phenyl]acetate can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products:

    Substitution: Products include various substituted phenylacetates.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Methyl[3-(2-bromoethoxy)phenyl]acetate can be used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceuticals: The compound may be used in the development of new drugs due to its potential biological activity.

Industry:

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl[3-(2-bromoethoxy)phenyl]acetate depends on its specific application. In general, the compound may interact with biological targets through its functional groups, leading to various biochemical effects. The bromine atom and ester group are likely involved in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Positional Isomers

  • Methyl 2-[4-(2-bromoethoxy)phenyl]acetate Structural Difference: The bromoethoxy group is at the 4-position of the phenyl ring instead of the 3-position. The 4-position may confer greater symmetry, affecting crystallinity or solubility . Applications: Used in PROTAC synthesis but discontinued commercially, suggesting challenges in stability or scalability .

Substituent Variations

  • Methyl 2-(3-bromophenyl)acetate

    • Structural Difference : Lacks the ethoxy linker; bromine is directly attached to the phenyl ring.
    • Impact : Reduced steric hindrance but lower solubility in polar solvents. The absence of the ethoxy group limits its utility in reactions requiring a flexible spacer.
    • Applications : Primarily used as a building block for agrochemicals and materials science due to its simplicity and stability .
  • Ethyl 2-(3-(benzyloxy)phenyl)acetate Structural Difference: Contains a benzyloxy group (bulkier than bromoethoxy) and an ethyl ester. The ethyl ester may hydrolyze more slowly than methyl esters . Applications: Favored in reactions requiring temporary protection of hydroxyl groups .

Functional Group Modifications

  • Methyl 2-phenylacetoacetate Structural Difference: Features an acetyl group (C=O) adjacent to the ester, forming a β-ketoester. Impact: The β-ketoester moiety enables enolate formation, facilitating aldol condensations or cyclizations. This reactivity is absent in Methyl[3-(2-bromoethoxy)phenyl]acetate. Applications: Key in synthesizing amphetamines and heterocycles like imidazoles .
  • Methyl 2-amino-2-(3-bromophenyl)acetate Structural Difference: Substitutes the ethoxy group with an amino group. Impact: The amino group introduces nucleophilic character, enabling participation in Schiff base formation or peptide coupling. Applications: Critical for synthesizing amino acid derivatives and chiral pharmaceuticals .

Bromoethoxy Group as a Leaving Group

The bromine in this compound facilitates SN2 substitutions or Suzuki couplings, a feature shared with compounds like 6-[[4-(2-bromoethoxy)phenyl]methyl]-...carboxamide (used in PROTACs, ). In contrast, non-brominated analogs (e.g., benzyloxy derivatives) lack this reactivity.

Steric and Electronic Effects

  • The 3-position of the bromoethoxy group creates a meta-directing effect on the phenyl ring, influencing regioselectivity in further substitutions.
  • Compared to 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (), the methyl acetate group in the target compound reduces hydrophobicity, enhancing compatibility with polar reaction media.

Comparative Data Table

Compound Name Substituent Position Key Functional Groups Molecular Weight Primary Applications Evidence Source
This compound 3-position Bromoethoxy, methyl ester ~257.1 (est.) PROTACs, pharmaceutical linkers
Methyl 2-[4-(2-bromoethoxy)phenyl]acetate 4-position Bromoethoxy, methyl ester ~257.1 (est.) Discontinued; research use
Methyl 2-(3-bromophenyl)acetate 3-position Bromophenyl, methyl ester 229.08 Agrochemicals, materials
Ethyl 2-(3-(benzyloxy)phenyl)acetate 3-position Benzyloxy, ethyl ester 270.32 Hydroxyl protection
Methyl 2-phenylacetoacetate N/A β-ketoester 192.2 Amphetamine synthesis

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